molecular formula C16H19ClFNO5 B3099596 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-09-1

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099596
CAS No.: 1354486-09-1
M. Wt: 359.77 g/mol
InChI Key: STNUIKGLJLSHPH-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a phenoxy group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chlorination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the halogenated phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Chemical Research: Utilized in the development of new synthetic methodologies and reaction mechanisms.

    Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the tert-butoxycarbonyl group can influence the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.

    (2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid:

Uniqueness

The presence of both chlorine and fluorine atoms in (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid makes it unique compared to similar compounds

Properties

IUPAC Name

(2S,4S)-4-(2-chloro-4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(18)6-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNUIKGLJLSHPH-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid

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